Scaffold-Directed Kinase Selectivity: Src-Family versus Akt Targeting Determined by 5,7-Diphenyl Substitution
The 5,7-diphenyl substitution on the pyrrolo[2,3-d]pyrimidine core, which is retained in CAS 477238-45-2, directs inhibitory activity toward the Src kinase family. In contrast, the non-phenylated 7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series (e.g., AZD5363 analogs) shows potent Akt/PKB inhibition with up to 150-fold selectivity over PKA [1]. Within the 5,7-diphenyl class, the progenitor CGP-62464 inhibits c-Src with an IC50 of 100 nM and shows >540-fold selectivity over Cdc2 (IC50 54,000 nM), while the optimized analog CGP77675 achieves Src IC50 values of 5-20 nM with >500-fold selectivity over Cdc2, 7.5-fold over EGFR, and >50-fold over VEGFR [2][3]. The target compound CAS 477238-45-2, bearing the 5,7-diphenyl motif, is therefore predicted to engage Src-family kinases, in direct contrast to the Akt-directed activity of the non-phenylated piperidine-4-carboxamide series [1][3].
| Evidence Dimension | Kinase target family engagement |
|---|---|
| Target Compound Data | 5,7-Diphenyl-pyrrolo[2,3-d]pyrimidine scaffold (predicted Src-family engagement) |
| Comparator Or Baseline | CGP-62464: c-Src IC50 100 nM, Cdc2 IC50 54,000 nM; CGP77675: c-Src IC50 5-20 nM; Non-phenylated series: Akt1 inhibition (up to 150-fold selectivity over PKA) |
| Quantified Difference | Scaffold-dependent kinase family selectivity: 5,7-diphenyl → Src-family; non-phenylated → Akt/PKB |
| Conditions | In vitro kinase inhibition assays (liquid-phase tyrosine phosphorylation assay for Src; PKB/PKA biochemical assays) |
Why This Matters
For researchers requiring Src-family kinase inhibition, the 5,7-diphenyl scaffold is essential; substitution with a non-phenylated piperidine-4-carboxamide analog would redirect activity toward Akt, compromising experimental objectives.
- [1] McHardy T, Caldwell JJ, Cheung KM, et al. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). J Med Chem. 2010;53(5):2239-2249. View Source
- [2] BindingDB Entry BDBM50088900. 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CGP-62464). IC50 data for Src and Cdc2. View Source
- [3] Missbach M, Jeschke M, Feyen J, et al. A novel inhibitor of the tyrosine kinase Src suppresses phosphorylation of its major cellular substrates and reduces bone resorption in vitro and in rodent models in vivo. Bone. 1999;24(5):437-449. View Source
